molecular formula C22H29NO2 B12288158 2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol CAS No. 73806-41-4

2-(N-Benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)cyclohexanol

Cat. No.: B12288158
CAS No.: 73806-41-4
M. Wt: 339.5 g/mol
InChI Key: BDLHYNRDCFWMAA-UHFFFAOYSA-N
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Description

racN-Benzyl-N-desmethylTramadol-d3 is a synthetic compound used primarily in scientific research. It is a derivative of tramadol, an opioid pain medication, and is often utilized as a pharmaceutical intermediate or research reagent . This compound is particularly valuable in the study of drug metabolism and pharmacokinetics due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racN-Benzyl-N-desmethylTramadol-d3 involves several steps, starting with the preparation of the tramadol scaffold. The key steps include:

    Formation of the cyclohexanol core: This is achieved through a Grignard reaction involving 3-methoxyphenylmagnesium bromide and cyclohexanone.

    N-demethylation: The N-methyl group of tramadol is removed using a demethylating agent such as boron tribromide.

    N-benzylation: The resulting N-desmethyltramadol is then benzylated using benzyl bromide in the presence of a base like sodium hydride.

    Deuterium labeling:

Industrial Production Methods

Industrial production of racN-Benzyl-N-desmethylTramadol-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

racN-Benzyl-N-desmethylTramadol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Scientific Research Applications

racN-Benzyl-N-desmethylTramadol-d3 is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

racN-Benzyl-N-desmethylTramadol-d3 exerts its effects primarily through its interaction with the μ-opioid receptor. It acts as an agonist, mimicking the action of endogenous opioids. Additionally, it inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic properties. The compound’s deuterium labeling allows for precise tracking in metabolic studies, providing insights into its pharmacokinetics and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

racN-Benzyl-N-desmethylTramadol-d3 is unique due to its stable isotope labeling, which allows for detailed metabolic studies. This feature distinguishes it from other tramadol analogs and metabolites, making it invaluable in research settings .

Properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLHYNRDCFWMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994826
Record name 2-{[Benzyl(methyl)amino]methyl}-1-(3-methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-41-4
Record name Cyclohexanol, 2-(N-benzyl-N-methylaminomethyl)-1-(m-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[Benzyl(methyl)amino]methyl}-1-(3-methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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